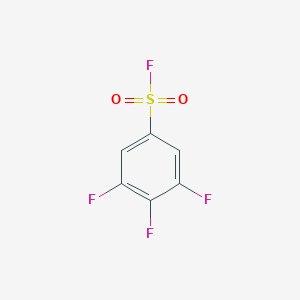
3,4,5-Trifluorobenzene-1-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-Trifluorobenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C6H2F3O2S. It is a derivative of benzene, where three hydrogen atoms are replaced by fluorine atoms at the 3, 4, and 5 positions, and a sulfonyl fluoride group is attached to the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,4,5-Trifluorobenzene-1-sulfonyl fluoride can be synthesized through several methods. One common method involves the reaction of 3,4,5-trifluorobenzenesulfonyl chloride with a fluoride source. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The reaction can be represented as follows:
3,4,5-Trifluorobenzenesulfonyl chloride+Fluoride source→3,4,5-Trifluorobenzene-1-sulfonyl fluoride
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, and typically involves the use of specialized equipment to handle the reactive intermediates and products.
Analyse Des Réactions Chimiques
Types of Reactions
3,4,5-Trifluorobenzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Reduction: The compound can be reduced to form 3,4,5-trifluorobenzene.
Oxidation: It can undergo oxidation reactions to form sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Reduction: The major product is 3,4,5-trifluorobenzene.
Oxidation: Products include sulfonic acids and other oxidized derivatives.
Applications De Recherche Scientifique
3,4,5-Trifluorobenzene-1-sulfonyl fluoride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides, sulfonate esters, and sulfonate thioesters.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl fluoride groups.
Medicine: It is explored for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 3,4,5-trifluorobenzene-1-sulfonyl fluoride involves its reactivity with nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is utilized in various chemical transformations, including the formation of sulfonamides, sulfonate esters, and sulfonate thioesters. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,4,5-Trifluorobenzenesulfonyl chloride
- 3,4,5-Trifluorobenzene-1-sulfonic acid
- 3,4,5-Trifluorobenzene
Comparison
3,4,5-Trifluorobenzene-1-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity compared to its analogs. For example, 3,4,5-trifluorobenzenesulfonyl chloride is more reactive towards nucleophiles, while 3,4,5-trifluorobenzene-1-sulfonic acid is more stable and less reactive. The trifluorobenzene core provides fluorine atoms that influence the electronic properties and reactivity of the compound.
Propriétés
Formule moléculaire |
C6H2F4O2S |
|---|---|
Poids moléculaire |
214.14 g/mol |
Nom IUPAC |
3,4,5-trifluorobenzenesulfonyl fluoride |
InChI |
InChI=1S/C6H2F4O2S/c7-4-1-3(13(10,11)12)2-5(8)6(4)9/h1-2H |
Clé InChI |
BTKPNOMPDZJQMO-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1F)F)F)S(=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




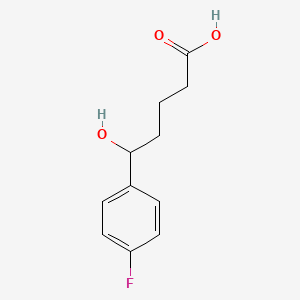
![Benzyl 3-(chloromethyl)-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13217588.png)
![3-(2-Aminoethyl)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B13217605.png)
![3-{2-Amino-1-[1-(hydroxymethyl)cyclobutyl]ethyl}benzonitrile](/img/structure/B13217610.png)
![N,N-Diethyl-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-2-amine](/img/structure/B13217619.png)
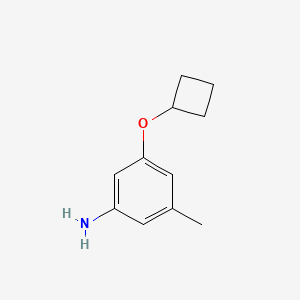
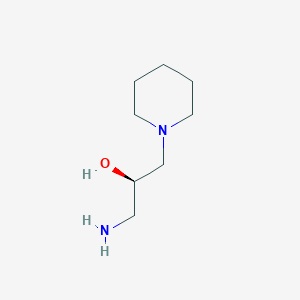
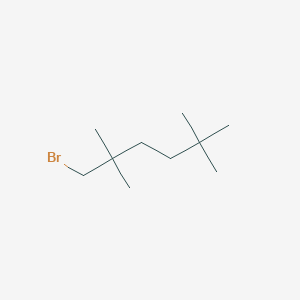
![tert-Butyl N-{7-aminopyrazolo[1,5-a]pyrimidin-5-yl}carbamate](/img/structure/B13217633.png)
![2-[2-(Propan-2-ylsulfanyl)ethyl]piperidine](/img/structure/B13217634.png)
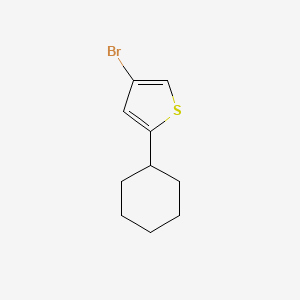
![Methyl 3-azabicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B13217640.png)
